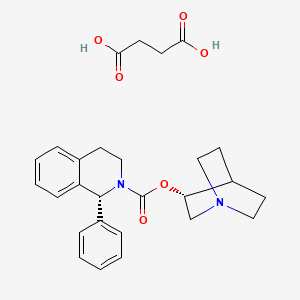

(R,R)-Solifenacin Succinate

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-UMIAIAFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862207-70-3 | |

| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry of R,r Solifenacin Succinate

Historical and Contemporary Synthetic Routes to Solifenacin (B1663824) Succinate (B1194679)

The industrial production of Solifenacin has evolved from initial synthetic strategies to more efficient and scalable contemporary methods. These routes are designed to construct the carbamate (B1207046) linkage between the two key chiral building blocks.

Multi-Step Synthesis Strategies

More contemporary and efficient syntheses have been developed to circumvent the issues associated with transesterification. A widely adopted strategy involves the initial formation of a more reactive intermediate from the alcohol moiety. patsnap.com In this approach, (R)-quinuclidin-3-ol is first reacted with phosgene (B1210022) or a phosgene equivalent (e.g., diphosgene, triphosgene) to form (R)-quinuclidin-3-yl carbonochloridate (B8618190). This activated intermediate is then condensed with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to form the Solifenacin free base. This method avoids the generation of alcohol byproducts, reduces the probability of reversible reactions, and generally proceeds under milder conditions, leading to higher conversion rates and yields. patsnap.com

Another strategy involves the condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with racemic 3-quinuclidinol (B22445) to produce a diastereomeric mixture of the final product. nih.govwipo.int The desired (R,R)-diastereomer is then selectively isolated in the final step through crystallization as the succinate salt, a process known as diastereomeric resolution. google.com

| Synthetic Strategy | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Transesterification Route | Reaction of an alkyl carbamate with (R)-3-quinuclidinol using a strong base (e.g., NaH). patsnap.com | Utilizes readily available starting materials. | Ethanol (B145695) byproduct can cause reversibility, lowering yield; requires azeotropic removal of ethanol; harsh reaction conditions. google.com |

| Carbonochloridate Route | Condensation of (R)-quinuclidin-3-yl carbonochloridate with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. patsnap.com | Higher yield, avoids reversible reactions, milder conditions, more suitable for large-scale production. patsnap.com | Requires handling of phosgene or its derivatives. patsnap.com |

| Diastereomeric Resolution Route | Condensation with racemic 3-quinuclidinol followed by selective crystallization with succinic acid. nih.govwipo.int | Avoids the need for optically pure (R)-3-quinuclidinol at the start. | Potentially lower overall yield as the undesired diastereomer is discarded. |

Key Synthetic Intermediates

The successful synthesis of (R,R)-Solifenacin Succinate is critically dependent on the availability of high-purity chiral intermediates.

(R)-quinuclidin-3-ol : This bicyclic alcohol is a fundamental chiral building block for Solifenacin and other pharmaceutical compounds. hakon-art.com Its synthesis can be achieved through several methods. One common industrial approach is the kinetic resolution of a racemic mixture of (R)- and (S)-3-quinuclidinol. hakon-art.com Alternatively, asymmetric synthesis via the reduction of 3-quinuclidinone using microbial or enzymatic catalysts provides a direct route to the desired enantiomer. google.com The racemic precursor, 3-quinuclidinol, is often prepared by the reduction of 3-quinuclidinone, which itself can be synthesized via multi-step sequences.

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline : This chiral amine is the second key component. The synthesis typically begins with the acylation of β-phenylethylamine with benzoyl chloride to form N-(2-phenethyl)benzamide. google.com This amide then undergoes a Bischler-Napieralski-type cyclization reaction, often using a dehydrating agent like polyphosphoric acid, to yield 1-phenyl-3,4-dihydroisoquinoline. google.com Subsequent reduction of the imine functionality furnishes racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline. google.com The crucial step is the optical resolution of this racemate to isolate the (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral acid, such as D-tartaric acid, followed by fractional crystallization. google.com

Reaction Mechanisms and Conditions in Solifenacin Synthesis

The core of Solifenacin synthesis lies in the formation of the carbamate ester bond. The choice of reaction pathway and conditions significantly impacts the efficiency and purity of the final product.

Carbonochloridate Formation Reactions

To improve upon earlier synthetic routes, an activation strategy involving the conversion of (R)-quinuclidin-3-ol into a chloroformate intermediate is employed. This is achieved by reacting the alcohol with phosgene or a safer, easier-to-handle equivalent like diphosgene or triphosgene. patsnap.com The reaction is typically conducted in an inert solvent, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), often under cooled conditions (e.g., in an ice-water bath) to control reactivity. patsnap.com This reaction transforms the alcohol's hydroxyl group into a highly reactive carbonochloridate, priming it for nucleophilic attack by the secondary amine of the tetrahydroisoquinoline intermediate. The choice of solvent can influence the reaction's efficiency and yield. patsnap.com

| Solvent for Carbonochloridate Formation | Reported Overall Yield of Solifenacin Succinate |

|---|---|

| Acetonitrile | 63% patsnap.com |

| Tetrahydrofuran (THF) | 61% patsnap.com |

| Dioxane | 47% patsnap.com |

| Dichloromethane | 29% patsnap.com |

Condensation and Transesterification Process Pathways

The central bond-forming step in Solifenacin synthesis is the coupling of the two key intermediates.

Condensation Pathway : This modern approach utilizes the (R)-quinuclidin-3-yl carbonochloridate intermediate. It reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a non-nucleophilic organic base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. patsnap.comgoogle.com The secondary amine of the tetrahydroisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonochloridate. The base serves to neutralize the hydrochloric acid generated during the reaction. This pathway is highly efficient as it avoids the formation of byproducts that could lead to reversible reactions. patsnap.com

Transesterification Pathway : The historical route involves the reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (e.g., the ethyl carbamate) with (R)-quinuclidin-3-ol. patsnap.com This reaction requires a strong base, such as sodium hydride, to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the carbamate, displacing the ethoxide group. The process is an equilibrium reaction, and the presence of the ethanol byproduct can shift the equilibrium back towards the starting materials, necessitating its removal for the reaction to proceed to completion. google.com

Formation of Solifenacin Succinate Salt from Free Base

The final step in the synthesis is the conversion of the Solifenacin free base, which is typically isolated as an oil, into its stable, crystalline succinate salt. google.comwikipedia.org This is an acid-base reaction where the basic nitrogen atoms of the Solifenacin molecule react with the dicarboxylic succinic acid.

The procedure generally involves dissolving the crude Solifenacin base in an appropriate organic solvent, such as ethyl acetate (B1210297) or acetone. A solution of succinic acid in a suitable solvent (e.g., acetone) is then added. google.com The mixture may be heated to ensure complete dissolution and then cooled slowly to induce crystallization of the this compound salt. The resulting white or pale-yellowish-white crystalline solid is then isolated by filtration, washed, and dried. google.comfda.gov This salt formation step is not only for formulation purposes but also serves as a critical final purification step. It is highly effective at removing impurities, particularly the undesired (S,R)-diastereomer, thereby ensuring the high optical purity of the final active pharmaceutical ingredient. newdrugapprovals.org

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, enabling efficient and stereocontrolled production of this chiral molecule. Catalytic methods are employed to overcome challenges associated with traditional synthetic routes, such as the use of hazardous reagents, low conversion rates, and complicated operational procedures. patsnap.com The primary goal of catalysis in this context is to facilitate the key bond-forming reactions, particularly the esterification or carbamoylation step, with high yield and stereochemical fidelity.

Recent advancements have highlighted the use of Lewis acid catalysts, such as Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), to promote the synthesis of solifenacin. benthamdirect.comingentaconnect.com Zn(OTf)₂ has been identified as an effective catalyst for the reaction between (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride and (R)-(-)-3-Quinuclidinol. benthamdirect.comingentaconnect.com In this key step, the zinc catalyst activates the carbonyl group of the acyl chloride, making it more susceptible to nucleophilic attack by the hydroxyl group of (R)-quinuclidin-3-ol. This activation lowers the energy barrier of the reaction, allowing it to proceed under milder conditions. benthamdirect.comnih.gov

The use of 20 mol% Zn(OTf)₂ represents a significant development in the synthesis of enantiomerically pure solifenacin succinate. benthamdirect.comingentaconnect.com This catalytic approach avoids the need for strong, sensitive, and hazardous bases like sodium hydride, which are used in some traditional transesterification methods. patsnap.combenthamdirect.com The catalyst is crucial for the reaction's success; control experiments have shown that in the absence of a suitable catalyst like Zn(OTf)₂, the reaction yield decreases significantly. nih.gov

Other catalytic systems and stereodirecting approaches have also been explored. For instance, one highly stereoselective synthesis utilizes (R)-tert-butanesulfinamide as a chiral source. thieme-connect.com In this method, the sulfinyl group acts as a highly effective stereodirecting group during the nucleophilic addition of a Grignard reagent to a C=N bond, establishing the desired stereochemistry early in the synthetic sequence. thieme-connect.com

Stereoselectivity is paramount in the synthesis of (R,R)-Solifenacin, as the therapeutic activity resides in this specific stereoisomer. phenomenex.com Catalytic methods are designed to ensure that the desired enantiomer is produced with high purity. The Zn(OTf)₂-catalyzed protocol, for example, is specifically designed for the synthesis of enantiomerically pure solifenacin succinate. benthamdirect.comingentaconnect.com Similarly, methods employing chiral auxiliaries, such as the N-tert-butanesulfinamide-directed synthesis, achieve high stereoselectivity by guiding the formation of the correct chiral center. thieme-connect.com The effectiveness of these methods is confirmed by analytical techniques like HPLC, which are used to verify the enantiomeric purity of the final product, ensuring it is higher than 99%. google.com

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Method (e.g., using NaH) | Catalytic Method (e.g., using Zn(OTf)₂) |

|---|---|---|

| Key Reagent/Catalyst | Sodium Hydride (strong base) | Zn(OTf)₂ (Lewis acid catalyst) |

| Reaction Type | Transesterification | Catalyzed Acylation |

| Yield | Often lower due to side reactions and reversibility | High-yielding benthamdirect.comingentaconnect.com |

| Stereocontrol | Dependent on chiral starting materials | Maintains high enantiomeric purity benthamdirect.comingentaconnect.com |

| Safety/Handling | Requires handling of hazardous, sensitive strong bases benthamdirect.com | Avoids hazardous strong bases, safer protocol benthamdirect.com |

Development of Environmentally Benign Synthetic Protocols

A significant focus in the modern synthesis of active pharmaceutical ingredients is the development of environmentally benign or "green" chemistry protocols. In the context of this compound, this involves moving away from processes that use hazardous materials and generate significant waste.

The Zn(OTf)₂-catalyzed synthesis is a prime example of such a development. benthamdirect.comingentaconnect.com This protocol is considered environmentally benign for several key reasons:

Avoidance of Hazardous Reagents: It eliminates the need for strong, unsafe, and sensitive bases like sodium hydride. benthamdirect.com Such bases are often pyrophoric and require stringent handling procedures.

Milder Reaction Conditions: The reaction can be carried out under milder conditions than some traditional methods, which may require high temperatures for extended periods. google.com

Simplified Work-up: The protocol avoids tedious work-up procedures, which often involve large volumes of organic solvents for extraction and purification, thereby reducing solvent waste. benthamdirect.com

Use of a More Benign Catalyst: Zinc is a relatively abundant and less toxic metal compared to other transition metals used in catalysis, making Zn(OTf)₂ an environmentally friendlier choice. nih.gov

By addressing these factors, the development of such catalytic systems contributes to making the production of solifenacin succinate safer, more efficient, and more sustainable. benthamdirect.comingentaconnect.com

Process Optimization and Scalability Considerations in Synthesis

For a pharmaceutical product, the ability to scale a synthetic process from the laboratory to industrial production is critical. Process optimization for this compound synthesis focuses on improving efficiency, cost-effectiveness, and suitability for large-scale manufacturing. google.com Prior art processes were often deemed not very efficient or suitable for industrial scale-up due to expensive operations, high-temperature refluxing, and laborious work-ups involving solvent exchanges and multiple purification steps. google.com

Improved synthetic strategies have been developed to overcome these drawbacks. google.com Key optimizations include:

One-Pot Procedures: The development of "one-pot" syntheses is highly advantageous for scalability. google.com In these processes, sequential reactions are carried out in the same reactor without the need to isolate and purify intermediate compounds. This significantly reduces operational time, material loss, and solvent usage. google.com

Milder Reaction Conditions: Optimized processes utilize milder reaction conditions, such as performing reactions at room temperature instead of reflux, which simplifies the required equipment and reduces energy consumption. google.com

Use of Soft Bases: The replacement of strong, hazardous bases with milder "soft" bases like triethylamine makes the process safer and easier to handle on an industrial scale. google.com

These optimizations lead to a robust, practical, and highly efficient scalable synthesis, making the production of enantiomerically pure solifenacin succinate commercially viable. benthamdirect.comgoogle.com

Stereochemistry and Chiral Integrity of R,r Solifenacin Succinate

Chiral Centers and Absolute Configuration Determination

Solifenacin (B1663824) possesses two chiral centers, leading to the possibility of four stereoisomers. fda.gov The chiral centers are located at the C1 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring and the C3 position of the quinuclidine (B89598) ring. The therapeutically active and marketed form is the (1S, 3'R) enantiomer, which is also referred to as (R,R)-Solifenacin in some contexts based on different nomenclature conventions. However, for clarity in distinguishing impurities, the focus here is on the specific stereoisomers.

The absolute configuration of these chiral centers is determined using advanced analytical techniques. X-ray crystallography is a definitive method for establishing the three-dimensional structure of a molecule, thereby confirming the absolute configuration of its stereocenters. wikipedia.org Spectroscopic methods, in conjunction with reference standards, are also employed to confirm the stereochemical identity. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S designation to each chiral center based on the atomic number of the atoms or groups bonded to it. wikipedia.orglibretexts.org

Characterization and Control of Stereoisomeric Impurities

The presence of other stereoisomers as impurities can affect the quality and efficacy of the final drug product. Therefore, their identification and control are crucial.

Racemization is the process where an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers. manchester.ac.uk During the synthesis of (R,R)-Solifenacin, certain reaction conditions, such as the presence of a base, can lead to the deprotonation of the hydrogen atom at a chiral center, forming a planar intermediate. manchester.ac.uk Reprotonation can then occur from either side, leading to a loss of stereochemical integrity and the formation of the undesired stereoisomer. For instance, in the synthesis of the tetrahydroisoquinoline segment of Solifenacin, racemization can be promoted by alkali metal hydroxides in solvents like dimethyl sulfoxide. google.com Careful control of reaction parameters such as temperature, base, and solvent is essential to minimize racemization.

Several stereoisomeric impurities of Solifenacin have been identified and are monitored during its production. These include both diastereomers and the enantiomer of the active substance. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), is a powerful technique for separating and quantifying these stereoisomers. nih.govphenomenex.comchromatographyonline.com

Key stereoisomeric impurities include:

(R,R)-Solifenacin (Impurity G): This diastereomer has the (1R, 3'R) configuration. nih.govveeprho.com

(S,S)-Solifenacin (Impurity H): This is the enantiomer of Impurity G, with the (1S, 3'S) configuration. synthinkchemicals.comallmpus.comsynzeal.com

(R,S)-Solifenacin: This is the enantiomer of the active (1S, 3'R) Solifenacin. nih.govphenomenex.com

The European Pharmacopoeia specifies limits for these impurities and provides methods for their detection. For example, a relative retention time in HPLC is a critical parameter for the identification of Impurity G.

| Impurity Name | Systematic Name | Stereochemical Configuration | CAS Number |

|---|---|---|---|

| Impurity G | (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | (R,R) | 740780-79-4 pharmaffiliates.com |

| Impurity H | (3S)-1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | (S,S) | 732228-02-3 synzeal.com |

| (R,S)-Solifenacin | (3S)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | (R,S) | Not available |

Strategies for Maintaining Stereochemical Purity

To ensure the final product is enantiomerically pure, specific strategies are employed throughout the manufacturing process.

Stereoselective synthesis aims to produce the desired stereoisomer preferentially. thieme-connect.com For Solifenacin, this often involves the use of chiral auxiliaries or catalysts. One approach utilizes (R)-tert-butanesulfinamide as a chiral source to synthesize the chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline core. thieme-connect.com This method involves the stereodirecting sulfinyl group, which effectively controls the addition of an organometallic reagent to a C=N bond, establishing the desired stereochemistry. thieme-connect.com Another strategy involves the asymmetric reduction of an intermediate ketone using a chiral catalyst, such as a BINAP-ligated ruthenium complex, to produce the chiral alcohol precursor with high enantioselectivity. nih.gov

Polymorphism and Solid State Characteristics of Solifenacin Succinate

Identification and Characterization of Polymorphic Forms

Research and patent literature have identified several polymorphic forms of solifenacin (B1663824) succinate (B1194679), in addition to an amorphous state. google.comnih.gov These different solid-state forms are distinguished by their unique crystal structures and physical properties. google.com The discovery and characterization of new polymorphic forms are important as they provide more options for formulation scientists to design a drug product with desired characteristics. google.com

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for identifying and distinguishing between the different polymorphic forms of solifenacin succinate. google.comrigaku.com Each crystalline form produces a unique diffraction pattern, which acts as a "fingerprint" for that specific structure. creative-biostructure.com The amorphous form, lacking a long-range ordered crystal lattice, does not produce sharp peaks but rather a broad halo in its PXRD pattern. google.com

Patents have described various crystalline forms, often designated as Form I and Form II, each with a distinct set of characteristic peaks in their PXRD patterns. google.com For example, one crystalline form is characterized by peaks at 2θ angles of approximately 3.9°, 11.2°, 14.3°, and 18.8°, while another distinct form shows peaks at about 4.3°, 14.7°, and 16.2°. google.com

| Form | Characteristic 2θ Peaks (°) google.com |

| Crystalline Form I | 3.9, 11.2, 14.3, 18.8 |

| Crystalline Form II | 4.3, 14.7, 16.2 |

| Amorphous Form | Broad halo with no distinct peaks |

Note: Peak positions are reported as degrees 2θ (± 0.2°) and are characteristic identifiers for the respective forms.

Impact of Solid-State Form on Material Properties

The specific solid-state form of solifenacin succinate significantly influences its material properties, which in turn affect its stability and how it can be processed into a final drug product.

The stability of solifenacin succinate is highly dependent on its solid-state form. The crystalline forms are generally more thermodynamically stable compared to the amorphous form. researchgate.netmdpi.com The amorphous state is described as extremely unstable, particularly under conditions of high temperature and humidity, where it forms a substantial amount of degradation products. nih.govmdpi.com This instability is a critical concern, as the amorphous form is more susceptible to oxidation. nih.gov The ordered arrangement of molecules in a crystalline lattice provides greater stability, whereas the lack of such order in the amorphous state leads to higher thermodynamic energy and a greater propensity for chemical degradation. google.comnih.gov

The physical properties of solifenacin succinate powder, such as its ability to flow, are influenced by its crystalline form. google.com Powder flowability is a critical parameter in pharmaceutical manufacturing, affecting the ease of handling and the uniformity of the final dosage form. google.comnih.gov Poor powder flow can lead to significant challenges during tablet and capsule production. google.com It has been reported that solifenacin succinate can crystallize in the form of long needles (an acicular habit). google.com This shape tends to cause the particles to clump together (agglutinate), resulting in poor flow properties and technological problems in production. google.com The discovery of new polymorphic forms can lead to improved characteristics, such as better flowability. google.com

Control of Crystalline Form During Manufacturing Processes

Controlling the crystalline form of solifenacin succinate is essential for ensuring consistent product quality. google.com The specific polymorph obtained can be influenced by controlling the conditions under which the solid is formed. google.com

Manufacturing processes, particularly those involving solvents, can significantly impact the final solid-state form. For instance, wet granulation, a common tablet manufacturing method, can lead to the formation of the unstable amorphous form. researchgate.netnih.gov During this process, the crystalline drug may dissolve in the granulation solvent and then convert to the thermodynamically unstable amorphous state during drying. researchgate.netmdpi.com To avoid this, alternative manufacturing methods like direct compression (DC) can be used, as they eliminate the wetting and drying steps, thereby reducing the risk of amorphization and improving the chemical stability of the final product. researchgate.netnih.govmdpi.com

Crystallization conditions can also be tailored to produce a specific crystal habit with improved processing properties. A process has been developed to produce crystalline solifenacin succinate with a less needle-like shape (an average axial ratio of 5:1 or less), which possesses better flow properties than the acicular crystals. google.com This is achieved by dissolving the compound in a specific solvent mixture (e.g., ethyl acetate (B1210297) and ethanol) and then rapidly cooling the solution, a process known as shock-chilling. google.com Other controllable parameters that influence the resulting crystalline form include the choice of solvent, stirring conditions, and temperature. google.com

Pharmacological Mechanisms of R,r Solifenacin: Preclinical and Mechanistic Studies

Muscarinic Receptor Binding Affinity and Selectivity Profile

Solifenacin (B1663824) exhibits a distinct binding profile across the five human muscarinic receptor subtypes (M1-M5). This profile is characterized by a higher affinity for the M3 receptor subtype, which is crucial for mediating smooth muscle contraction in the urinary bladder. nih.gov

Radioligand binding assays using human recombinant muscarinic receptors have been employed to determine the equilibrium dissociation constant (Ki) for solifenacin. These studies quantify the affinity of the compound for each receptor subtype. Lower Ki values are indicative of higher binding affinity.

In these assays, solifenacin demonstrated the highest affinity for the M3 receptor, followed by the M1, M5, M4, and M2 receptors. nih.govresearchgate.net One study reported Ki values of 12 nM for M3, 26 nM for M1, 31 nM for M5, 110 nM for M4, and 170 nM for M2 receptors. nih.govresearchgate.net Another study reported pKi values (the negative logarithm of the Ki value) of 8.0 for M3, 7.6 for M1, and 6.9 for M2 receptors. nih.govscite.ai This profile highlights a preferential, though not exclusive, binding to the M3 receptor subtype. nih.gov

| Receptor Subtype | Ki (nM) nih.govresearchgate.net | pKi nih.govscite.ai |

|---|---|---|

| M1 | 26 | 7.6 |

| M2 | 170 | 6.9 |

| M3 | 12 | 8.0 |

| M4 | 110 | - |

| M5 | 31 | - |

Functional studies have confirmed that solifenacin acts as a competitive antagonist at muscarinic receptors. In isolated rat urinary bladder preparations, solifenacin competitively antagonized contractions induced by the muscarinic agonist carbachol (B1668302). nih.govresearchgate.net The pA2 value, a measure of antagonist potency, was determined to be 7.44 in this tissue. nih.govresearchgate.net This competitive mechanism means that solifenacin binds reversibly to the muscarinic receptors and its inhibitory effect can be overcome by increasing the concentration of the agonist.

Cellular and Subcellular Mechanisms of Action

The antagonistic effect of solifenacin at the receptor level translates into the inhibition of cellular signaling pathways responsible for smooth muscle contraction. A primary pathway involves the mobilization of intracellular calcium.

Activation of M3 muscarinic receptors on bladder smooth muscle cells by agonists like carbachol leads to a cascade of events culminating in an increase in intracellular calcium concentration ([Ca2+]i), which triggers cell contraction. scite.ainih.gov Preclinical studies have demonstrated that solifenacin concentration-dependently inhibits this carbachol-induced [Ca2+]i elevation. nih.gov

In studies using isolated guinea pig detrusor cells, solifenacin was shown to be equipotent to oxybutynin (B1027) in inhibiting Ca2+ mobilization, with a reported pKi of 8.4. nih.gov Similarly, in cells isolated from monkey bladder smooth muscle, solifenacin inhibited carbachol-induced Ca2+ mobilization with a pKi value of 8.5. researchgate.net This direct inhibition of a key signaling event for contraction underscores the primary cellular mechanism of solifenacin's action in the bladder.

Organ and Tissue Selectivity Studies (In Vitro and Animal Models)

A key aspect of the preclinical evaluation of antimuscarinic agents is their relative selectivity for the target organ (urinary bladder) versus other tissues where muscarinic receptors are prevalent, such as the salivary glands. High selectivity for the bladder over salivary glands is desirable.

Both in vitro and in vivo studies have demonstrated that solifenacin exhibits a degree of selectivity for bladder smooth muscle over salivary gland tissue. nih.gov

In vitro studies using isolated cells from rats showed that the inhibitory potency of solifenacin on carbachol-induced [Ca2+]i elevation was significantly greater in bladder smooth muscle cells (pKi = 8.12) than in submandibular gland cells (pKi = 7.57). nih.govics.org This resulted in a bladder-to-salivary gland selectivity ratio of 3.6. nih.govics.org A similar study in monkeys found that solifenacin had a pKi of 8.52 in bladder cells and 8.21 in submandibular gland cells, yielding a statistically significant selectivity ratio of 2.1. researchgate.netics.org

| Animal Model | Bladder Smooth Muscle pKi | Salivary Gland pKi | Selectivity Ratio (Ki Salivary / Ki Bladder) | Reference |

|---|---|---|---|---|

| Rat | 8.12 | 7.57 | 3.6 | nih.govics.org |

| Monkey | 8.52 | 8.21 | 2.1 | researchgate.netics.org |

These in vitro findings are supported by in vivo studies in anesthetized animals. In rats, solifenacin showed a functional selectivity for inhibiting carbachol-induced bladder pressure elevation over carbachol-induced salivary secretion, with a selectivity ratio of 3.7 to 6.5. nih.gov Likewise, in mice, both intravenous and oral administration of solifenacin inhibited carbachol-induced intravesical pressure elevation more potently than salivary secretion. nih.gov This tissue-selective profile suggests a pharmacological basis for solifenacin's effects. ics.org

Effects on Intravesical Pressure in Anesthetized Animal Models

Preclinical and mechanistic studies in anesthetized animal models have been instrumental in characterizing the pharmacological effects of (R,R)-Solifenacin Succinate (B1194679) on bladder function. These investigations consistently demonstrate its ability to modulate intravesical pressure (IVP), a key indicator of detrusor muscle activity.

In anesthetized rats, (R,R)-Solifenacin Succinate dose-dependently inhibits the elevation in intravesical pressure induced by the muscarinic agonist carbachol. nih.govnih.gov This inhibitory action reflects its antagonistic effect on M3 muscarinic receptors in the bladder, which are primarily responsible for detrusor contraction. nih.gov Studies have shown that intravenous administration of this compound effectively suppresses these induced contractions, leading to a decrease in the maximum intravesical pressure. nih.gov

Similarly, in anesthetized mice, both intravenous and oral administration of this compound have been shown to dose-dependently inhibit carbachol-induced increases in IVP. nih.gov These findings from multiple species underscore the compound's consistent pharmacological action on the bladder.

Beyond inhibiting pharmacologically induced contractions, studies in anesthetized rats have also demonstrated that this compound can increase the maximum bladder capacity and decrease the maximum intravesical pressure during filling cystometry. nih.gov For instance, the dose required to produce a 30% increase in maximum bladder capacity (ED30) was determined to be 0.35 mg/kg i.v. in this model. nih.gov

A significant aspect of the preclinical evaluation of this compound is its functional selectivity for the urinary bladder over other organs, such as the salivary glands. In anesthetized rats, this compound exhibited a greater inhibitory effect on carbachol-induced intravesical pressure elevation compared to its effect on salivary secretion. nih.gov This selectivity is a key differentiator from some other antimuscarinic agents. nih.gov

The following tables present detailed research findings from key preclinical studies on the effects of this compound on intravesical pressure in anesthetized animal models.

Table 1: Effect of Intravenous this compound on Carbachol-Induced Intravesical Pressure Elevation in Anesthetized Rats

| Dose (mg/kg, i.v.) | Inhibition of IVP Elevation (%) |

| 0.1 | Data not specified |

| 0.3 | Data not specified |

| 1 | Data not specified |

| ID50 (mg/kg) | ~0.3 |

| ID50 represents the dose required to achieve 50% of the maximum inhibitory effect. | |

| Source: Adapted from Ohtake A, et al. Eur J Pharmacol. 2004. nih.gov |

Table 2: Comparative Efficacy of this compound and Oxybutynin on Bladder Capacity in Anesthetized Rats

| Compound | ED30 for Maximum Bladder Capacity (mg/kg, i.v.) |

| This compound | 0.35 |

| Oxybutynin | 0.30 |

| ED30 represents the dose required to produce a 30% increase in maximum bladder capacity. | |

| Source: Adapted from Ohtake A, et al. Biol Pharm Bull. 2007. nih.gov |

Table 3: Functional Selectivity of this compound for Urinary Bladder over Salivary Gland in Anesthetized Rats

| Compound | Bladder ID50 (mg/kg, i.v.) | Salivary Gland ID50 (mg/kg, i.v.) | Selectivity Ratio (Salivary/Bladder) |

| This compound | ~0.3 | ~1.9 | 6.5 |

| Tolterodine | Data not specified | Data not specified | 2.4 |

| Oxybutynin | Data not specified | Data not specified | 1.0 |

| Darifenacin | Data not specified | Data not specified | Not specified |

| Atropine | Data not specified | Data not specified | Not specified |

| A higher selectivity ratio indicates greater functional selectivity for the urinary bladder. | |||

| Source: Adapted from Ohtake A, et al. Eur J Pharmacol. 2004. nih.gov |

Metabolic Transformations of Solifenacin

Primary Metabolic Pathways and Biotransformation Routes

Solifenacin (B1663824) undergoes two principal metabolic transformations, leading to the formation of its primary metabolites. These pathways involve oxidative modifications at two distinct sites on the molecule.

One of the primary biotransformation routes for solifenacin is the N-oxidation of the nitrogen atom within the quinuclidin ring. This reaction results in the formation of solifenacin N-oxide, which has been identified as a major metabolite (M2). pa2online.org In vitro studies using human liver microsomes have demonstrated the formation of this N-oxide metabolite. pa2online.org This pathway represents a significant route for the metabolic clearance of the parent drug.

The second major metabolic pathway involves the hydroxylation of the tetrahydroisoquinoline ring system. Specifically, this oxidation occurs at the 4R position, yielding 4R-hydroxysolifenacin (M3). pa2online.org This metabolite is notable because it retains pharmacological activity similar to the parent compound, although it is one of three metabolites found in plasma. researchgate.netnih.gov The formation of 4R-hydroxysolifenacin is a stereospecific process, highlighting the precise enzymatic interactions involved in solifenacin's metabolism.

Cytochrome P450 Enzyme System Involvement

The metabolism of solifenacin is heavily dependent on the cytochrome P450 (CYP) enzyme system, a family of heme-containing enzymes primarily located in the liver. Specific isoenzymes within this system have been identified as the key catalysts for the biotransformation of solifenacin.

The cytochrome P450 isoenzyme 3A4 (CYP3A4) is the principal enzyme responsible for the hepatic metabolism of solifenacin. nih.govresearchgate.netresearchgate.net This has been confirmed through in vitro studies using cDNA-expressed CYP isoenzymes, which showed that the formation of the pharmacologically active metabolite, 4R-hydroxysolifenacin (M3), is largely mediated by CYP3A4. pa2online.org Furthermore, the secondary metabolite, 4R-hydroxysolifenacin-N-oxide (M4), is also formed by CYP3A4. pa2online.org The significant role of CYP3A4 means that the pharmacokinetics of solifenacin can be influenced by co-administration with potent inhibitors or inducers of this enzyme. nih.gov

While CYP3A4 plays the dominant role, other CYP isoenzymes contribute to a much lesser extent to solifenacin's metabolism. In vitro studies have indicated that CYP1A1 and CYP2D6 make very minor contributions to the formation of 4R-hydroxysolifenacin (M3). pa2online.org The formation of the solifenacin-N-oxide (M2) metabolite is less specific and has been shown to be formed by multiple isoenzymes. pa2online.org Although CYP2D6 is a critical enzyme for the metabolism of approximately 20% of commonly used drugs, its role in solifenacin clearance is minimal. mdpi.com

Characterization of Metabolites

Following oral administration of solifenacin, four primary metabolites have been identified in human plasma. These include one pharmacologically active metabolite and three inactive metabolites. nih.gov The radioactivity in plasma is largely accounted for by the unchanged parent drug, while the urine contains predominantly its metabolites. pa2online.org

The characterized metabolites are:

4R-hydroxysolifenacin (M3) : The only known active metabolite, formed via CYP3A4-mediated hydroxylation. pa2online.orgnih.gov

Solifenacin N-oxide (M2) : An inactive metabolite resulting from the N-oxidation of the quinuclidin ring. pa2online.orgnih.gov

4R-hydroxysolifenacin-N-oxide (M4) : A secondary, inactive metabolite formed by further oxidation of M3, also mediated by CYP3A4. pa2online.orgnih.gov

Solifenacin-N-glucuronide (M5) : An inactive conjugate metabolite. pa2online.org

Interactive Data Table: Solifenacin Metabolites and Associated Enzymes

| Metabolite ID | Metabolite Name | Metabolic Pathway | Primary Enzyme(s) | Pharmacological Activity |

| M2 | Solifenacin N-oxide | N-Oxidation | Multiple CYP Isoenzymes | Inactive |

| M3 | 4R-hydroxysolifenacin | 4R-Hydroxylation | CYP3A4 (major), CYP1A1 (minor), CYP2D6 (minor) | Active |

| M4 | 4R-hydroxysolifenacin-N-oxide | N-Oxidation of M3 | CYP3A4 | Inactive |

| M5 | Solifenacin-N-glucuronide | N-Glucuronidation | Not specified | Inactive |

Identification of Pharmacologically Active Metabolites (e.g., 4R-hydroxy solifenacin)

Following oral administration, solifenacin is converted into one pharmacologically active metabolite, 4R-hydroxy solifenacin. wikipedia.orgfda.gov This metabolite is formed through the 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govnih.gov In vitro studies have identified that this hydroxylation is catalyzed by the enzymes CYP3A4, CYP1A1, and CYP2D6. nih.govdrugbank.com

| Metabolite Name | Parent Compound | Metabolic Pathway | Key Enzymes | Pharmacological Activity |

| 4R-hydroxy solifenacin | Solifenacin | 4R-hydroxylation | CYP3A4, CYP1A1, CYP2D6 | Active |

Identification of Pharmacologically Inactive Metabolites (e.g., N-glucuronide, N-oxide, 4R-hydroxy-N-oxide)

Three primary pharmacologically inactive metabolites of solifenacin have been identified in human plasma after oral dosing: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of solifenacin. fda.govwikipedia.orgfda.gov

The metabolic routes for these inactive compounds are:

N-oxidation: This occurs at the quinuclidin ring, leading to the formation of the N-oxide metabolite. fda.govnih.gov This metabolite accounts for approximately 18% of the recovered dose in excretion studies. nih.govdrugbank.com

Hydroxylation and N-oxidation: The formation of the 4R-hydroxy-N-oxide metabolite involves both hydroxylation and N-oxidation, a process in which CYP3A4 is involved. nih.govdrugbank.com This metabolite represents about 9% of the eliminated dose. nih.govdrugbank.com

Direct Glucuronidation: Solifenacin can also undergo direct glucuronidation to form the N-glucuronide. nih.govdrugbank.com

The N-oxide of solifenacin and the 4R-hydroxy-N-oxide of solifenacin are major metabolites found in urine. fda.govfda.gov

| Metabolite Name | Parent Compound | Metabolic Pathway | Key Enzymes | Pharmacological Activity |

| N-glucuronide | Solifenacin | Direct glucuronidation | Not specified | Inactive |

| N-oxide | Solifenacin | N-oxidation | Cytochrome P450 | Inactive |

| 4R-hydroxy-N-oxide | Solifenacin | 4R-hydroxylation and N-oxidation | CYP3A4 | Inactive |

In Vitro Enzyme Induction and Inhibition Studies with Solifenacin

The potential for solifenacin to alter the metabolism of other drugs through enzyme induction or inhibition has been evaluated in in vitro studies. As solifenacin is primarily metabolized by CYP3A4, there is a potential for interaction with other drugs that are substrates, inducers, or inhibitors of this enzyme. fda.govwikipedia.org

In vitro studies utilizing human liver microsomes have been conducted to assess the inhibitory effect of solifenacin on various cytochrome P450 enzymes. The results indicate that at therapeutic concentrations, solifenacin does not inhibit the activity of CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. fda.gov This suggests a low risk of solifenacin acting as a perpetrator of drug-drug interactions by inhibiting the metabolic pathways of co-administered drugs that are substrates for these enzymes. aeurologia.com

The available research primarily focuses on the inhibitory potential of solifenacin. Information regarding the capacity of solifenacin to induce CYP enzymes was not detailed in the reviewed sources. However, it is established that known inducers of CYP3A4 can alter the pharmacokinetics of solifenacin, confirming its role as a victim in such interactions. fda.gov

| Enzyme | In Vitro Effect of Solifenacin |

| CYP1A1/2 | No inhibition at therapeutic concentrations |

| CYP2C9 | No inhibition at therapeutic concentrations |

| CYP2C19 | No inhibition at therapeutic concentrations |

| CYP2D6 | No inhibition at therapeutic concentrations |

| CYP3A4 | No inhibition at therapeutic concentrations |

Advanced Analytical Methodologies for R,r Solifenacin Succinate

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are paramount for the separation, identification, and quantification of (R,R)-Solifenacin Succinate (B1194679) and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for stability studies and routine quality control.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique for the analysis of (R,R)-Solifenacin Succinate. pharmacophorejournal.com These methods are valued for their accuracy, precision, and ability to separate the parent drug from its process-related impurities and degradation products. akjournals.com

Numerous RP-HPLC methods have been developed and validated, typically utilizing C8 or C18 stationary phases. rjptonline.orgscispace.com The mobile phases commonly consist of a mixture of an aqueous buffer (such as ammonium formate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. akjournals.comtnsroindia.org.in Detection is most often performed using a UV detector at wavelengths ranging from 210 nm to 225 nm. akjournals.comscispace.comacgpubs.org

For instance, a stability-indicating HPLC method was developed using an Oyster BDS C8 column with a mobile phase of 10 mM ammonium formate buffer (pH 3), acetonitrile, and methanol (52.5:37.5:10, v/v/v) at a flow rate of 0.7 mL/min, with detection at 210 nm. akjournals.com Another method utilized a Waters Xterra RP-8 column with a gradient elution for the determination of related substances. pharmacophorejournal.com These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). tnsroindia.org.inajpaonline.com The linearity of these methods is typically observed over a wide concentration range, with correlation coefficients (r²) greater than 0.999. akjournals.comtnsroindia.org.in

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Oyster BDS C8 (250 mm × 4.6 mm, 5 µm) | 10 mM Ammonium formate buffer (pH 3):Acetonitrile:Methanol (52.5:37.5:10) | 0.7 | 210 | 2–100 | akjournals.com |

| Enable ODS C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile:Water (80:20) | 1.0 | 225 | 10–100 | ajpaonline.com |

| XTerra C18 (150 × 4.6 mm, 5 µm) | Acetonitrile:Phosphate buffer (50:50) | 1.0 | 210 | 20–70 | scispace.com |

| Water symmetry shield RP8 (250 mm x 4.6 mm, 5µm) | Buffer (3.4 g KH₂PO₄ in 1000ml water + 1ml Triethylamine (B128534), pH 3.0):Acetonitrile (70:30) | 1.0 | 220 | 50.200–150.600 | tnsroindia.org.in |

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-Fast Liquid Chromatography (UFLC), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. ijpbms.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A rapid, stability-indicating UFLC method has been developed for the determination of related substances and degradants of Solifenacin (B1663824) Succinate. ijpbms.com This method utilized a Shimpack XR-ODS-II column and a mobile phase system containing 10 mM potassium dihydrogen orthophosphate buffer (pH 7.0) and an organic solvent, effectively separating the main compound from its related substances in a shorter timeframe. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable alternative to HPLC for the quantification and purity assessment of this compound. iipseries.org HPTLC is known for its simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously. iipseries.orgakjournals.com

For the analysis of Solifenacin Succinate, HPTLC methods typically employ aluminum plates pre-coated with silica gel 60 F254 as the stationary phase. akjournals.comresearchgate.net A representative method for the simultaneous estimation of Mirabegron and Solifenacin Succinate used a mobile phase of methanol–ethyl acetate (B1210297)–triethylamine (8:2:0.1, V/V). akjournals.com Densitometric analysis was performed in absorbance mode at 222 nm. akjournals.com The retention factor (Rƒ) for Solifenacin Succinate in this system was 0.56. akjournals.com Another stability-indicating HPTLC method used a mobile phase of Methanol: Water: Glacial acetic acid (9:1:0.1 v/v/v) with UV detection at 216 nm, yielding an Rƒ value of 0.49 ± 0.03 for Solifenacin Succinate. researchgate.net These methods are validated as per ICH guidelines and have demonstrated good linearity and precision. akjournals.comresearchgate.net

| Stationary Phase | Mobile Phase (v/v/v) | Detection (nm) | Rƒ Value | Linearity Range (μg/band) | Reference |

|---|---|---|---|---|---|

| Silica gel 60 F254 | Methanol:Ethyl acetate:Triethylamine (8:2:0.1) | 222 | 0.56 | 0.4–1.1 | akjournals.com |

| Silica gel 60 F254 | Methanol:Water:Glacial acetic acid (9:1:0.1) | 216 | 0.49 ± 0.03 | 2000-7000 (ng/band) | researchgate.net |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of impurities and degradation products, as well as for the highly sensitive quantification of the drug in biological matrices. researchgate.net

LC-MS/MS has been extensively used to develop and validate methods for the quantification of solifenacin in human plasma. oriprobe.commdpi.com These methods often involve a simple protein precipitation step for sample preparation and utilize a C18 column for separation. oriprobe.com Quantification is achieved in the positive-ion mode using selected reaction monitoring (SRM), for example, monitoring the transition of m/z 363→193 for solifenacin. researchgate.net Such methods are highly sensitive, with lower limits of quantitation (LLOQ) reported in the sub-ng/mL range (e.g., 0.47 ng/mL). researchgate.net

Furthermore, advanced techniques like LC-MS/Time-of-Flight (TOF) and tandem mass spectrometry (LC-MSn) are instrumental in characterizing forced degradation products. researchgate.net These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and photolysis to generate degradation products. researchgate.netresearchgate.net The high-resolution mass data from LC-MS/TOF and fragmentation patterns from LC-MSn allow for the identification and structural characterization of these previously unknown compounds, which is critical for establishing the stability-indicating nature of analytical methods. researchgate.netresearchgate.net

Spectrophotometric Approaches for Quantification

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of this compound in bulk and tablet formulations. ejournal.byijnrd.org

UV spectrophotometry is based on the measurement of the absorption of UV light by the analyte. Simple, zero-order UV spectrophotometric methods have been developed for Solifenacin Succinate using various solvents, including 0.1 N Hydrochloric acid, 0.1 N Sulphuric acid, and methanol. ejournal.byijnrd.org The wavelength of maximum absorbance (λmax) is typically found around 220-225 nm. ijnrd.orgresearchgate.net These methods have been validated and shown to be linear over specific concentration ranges, for example, 2-10 µg/mL in 0.1N H₂SO₄. ijnrd.org

First-order derivative spectrophotometry enhances the specificity and selectivity of the analysis by resolving overlapping spectra. ejournal.byukaazpublications.com This technique involves calculating the first derivative of the absorbance spectrum, which can eliminate interference from formulation excipients. ijpsonline.com Methods using the first-order derivative have been developed with linearity ranges from 100-500 µg/ml in water, demonstrating good precision and accuracy with recovery values typically between 98% and 102%. tnsroindia.org.inukaazpublications.com The validation of these spectrophotometric methods in accordance with ICH guidelines confirms their suitability for routine quality control analysis. ejournal.byijnrd.org

| Method | Solvent | λmax / Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Zero-Order | 0.1N H₂SO₄ | 225 | 2-10 | 0.0607 | 0.203 | ijnrd.org |

| First-Order Derivative | Water | 294 | 100-500 | 6.4 | 19.4 | ukaazpublications.com |

| Zero & First-Order Derivative | 0.1 N HCl, Methanol, Phosphate buffer pH 2.0 | N/A | 1.0–80.0 | 0.03–0.16 | 0.09–0.48 | ejournal.by |

| Zero-Order | N/A | 220 | 2-10 | N/A | N/A | researchgate.net |

Visible Spectrophotometry

Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative determination of Solifenacin Succinate in bulk and pharmaceutical dosage forms. These methods are typically based on the formation of colored complexes that can be measured in the visible region of the electromagnetic spectrum.

Several methods have been developed based on the formation of ion-pair association complexes. One such approach involves the reaction of Solifenacin Succinate with acidic dyes like bromo thymol blue and bromo phenol blue in an acidic medium, followed by extraction into chloroform. The resulting colored complexes exhibit maximum absorbance at 415.6 nm and 412 nm, respectively nih.gov. Another similar technique uses basic dyes such as methylene blue and methylene violet, which form ion association complexes with the drug wjpmr.com.

Another established spectrophotometric technique involves the oxidation of the drug with a known excess of N-bromosuccinimide (NBS). The unreacted NBS is then determined by reacting it with various dyes, such as amaranth, safranin, aniline blue, or rhodamine B. The decrease in color intensity of the dye is proportional to the concentration of the drug researchgate.net. These methods have been validated and shown to be accurate and precise for routine quality control analysis nih.govresearchgate.net.

Table 1: Examples of Visible Spectrophotometric Methods for Solifenacin Succinate Analysis

| Method Type | Reagents | Wavelength (λmax) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Ion-Pair Complex | Bromo Thymol Blue | 415.6 nm | 10 - 60 | nih.gov |

| Ion-Pair Complex | Bromo Phenol Blue | 412 nm | 10 - 60 | nih.gov |

| Ion-Pair Complex | Methylene Blue | Not Specified | 2.0 - 10 | wjpmr.com |

| Ion-Pair Complex | Methylene Violet | Not Specified | 2.0 - 10 | wjpmr.com |

| Oxidation | NBS & Amaranth | Not Specified | 10 - 70 | researchgate.net |

| Oxidation | NBS & Safranin | Not Specified | 20 - 80 | researchgate.net |

| Oxidation | NBS & Aniline Blue | Not Specified | 30 - 80 | researchgate.net |

| Oxidation | NBS & Rhodamine B | Not Specified | 10 - 50 | researchgate.net |

Chiral Analytical Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The pharmacological activity of Solifenacin resides in a single stereoisomer, making the assessment of enantiomeric purity a critical aspect of its quality control phenomenex.com. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the stereoisomers of Solifenacin Succinate.

A stereoselective normal-phase liquid chromatographic (NP-LC) method has been developed to separate Solifenacin Succinate from its three potential stereoisomers. This separation was achieved on a Chiralpak IC column with a mobile phase consisting of n-hexane, ethanol (B145695), isopropyl alcohol, and diethylamine (60:15:25:0.1, v/v/v/v) researchgate.net. The method demonstrated a resolution of not less than 3 between all stereoisomers, proving its effectiveness for purity analysis researchgate.net.

The United States Pharmacopeia (USP) monograph for Solifenacin Succinate outlines a method utilizing a Lux Amylose-1 chiral column phenomenex.comchromatographyonline.comphenomenex.com. This method successfully separates the active (R,S)-stereoisomer from the (S,S), and (R,R) stereoisomers phenomenex.com. The performance of this method has been shown to surpass the system suitability requirements of the USP, achieving high resolution values of 7.92 between the (R,S) and (S,S) peaks, and 13 between the (R,R) and Solifenacin Succinate peaks phenomenex.com. This high degree of resolution underscores the powerful chiral recognition capability of the amylose-based stationary phase phenomenex.com.

Table 2: Chiral HPLC Methods for Solifenacin Succinate Stereoisomer Separation

| Parameter | Method 1 | Method 2 (USP Monograph) |

|---|---|---|

| Column | Chiralpak IC (250 x 4.6 mm) | Lux Amylose-1 (5 µm) |

| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:diethylamine (60:15:25:0.1, v/v/v/v) | Not explicitly detailed in snippets, but based on polysaccharide CSPs, likely a mix of alkane and alcohol. |

| Flow Rate | 1.0 mL/min | Not explicitly detailed in snippets. |

| Detection | UV at 220 nm | Not explicitly detailed in snippets. |

| Key Finding | Resolution between all stereoisomers was not less than 3. researchgate.net | Resolution far surpassed USP requirements, with values of 7.92 and 13 between key stereoisomers. phenomenex.com |

| Reference | researchgate.net | phenomenex.comchromatographyonline.comphenomenex.com |

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For Solifenacin Succinate, several stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated ijrpr.comakjournals.comresearchgate.net.

These methods involve subjecting the drug substance and its formulations to forced degradation studies under various stress conditions as mandated by ICH guidelines, including acid and alkali hydrolysis, oxidation, thermal stress, and photolysis akjournals.comresearchgate.net. Research has shown that Solifenacin Succinate is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows more stability under photolytic and thermal stress akjournals.comresearchgate.net. Oxidative degradation has been reported to occur faster than acidic and basic degradation akjournals.com.

The developed HPLC methods have demonstrated the ability to effectively separate the intact Solifenacin peak from the peaks of its degradation products ijrpr.comakjournals.com. For instance, one method utilized an Oyster BDS C8 column with a mobile phase of ammonium formate buffer, acetonitrile, and methanol, successfully resolving the drug from its degradation products formed under acid, base, and oxidative stress akjournals.com. The development of such methods is crucial for assessing the stability of the drug and determining its shelf-life.

Table 3: Summary of Forced Degradation Studies for Solifenacin Succinate

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Significant degradation observed. | akjournals.comresearchgate.net |

| Base Hydrolysis | Significant degradation observed; major degradation product isolated and identified. | akjournals.comresearchgate.net |

| **Oxidative (e.g., H₂O₂) ** | Degradation observed; reported to be faster than acid/base hydrolysis. | akjournals.com |

| Thermal Degradation | Generally stable. | akjournals.comresearchgate.net |

| Photolytic Degradation | Generally stable; no major degradation products formed. | akjournals.comresearchgate.net |

Method Development and Validation Principles (e.g., ICH Guidelines)

The validation of analytical methods for this compound is performed in strict accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of the results wjpmr.comijrpr.comijnrd.orgimpactfactor.org. The validation process encompasses a comprehensive evaluation of several key parameters.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components ijrpr.comakjournals.com. For stability-indicating methods, this is demonstrated by resolving the main drug peak from degradation products akjournals.com.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range ijrpr.comukaazpublications.com. For Solifenacin Succinate, methods have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999 over various concentration ranges ijrpr.comijnrd.orgukaazpublications.com.

Precision: Assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the Relative Standard Deviation (%RSD) ijrpc.comiajps.com. For Solifenacin Succinate methods, the %RSD values are consistently found to be well within the acceptable limit of less than 2% ijnrd.orgijrpc.com.

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. For Solifenacin Succinate, accuracy is typically demonstrated by percentage recovery values in the range of 98-102% iajps.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy wjpmr.comijnrd.org.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ijrpr.comakjournals.com.

Table 4: Typical Validation Parameters for Solifenacin Succinate Analytical Methods

| Parameter | Typical Finding | Reference |

|---|---|---|

| Linearity Range | 5-15 µg/mL (UV); 10-80 µg/mL (HPLC) | ijrpr.comiajps.com |

| Correlation Coefficient (r²) | > 0.999 | ijrpr.comukaazpublications.com |

| Precision (%RSD) | < 2% | ijnrd.orgijrpc.com |

| Accuracy (% Recovery) | 98 - 102% | iajps.com |

| LOD | 1.106 µg/mL (UV); 0.07 µg/mL (HPLC) | wjpmr.comakjournals.com |

| LOQ | 3.35 µg/mL (UV); 0.21 µg/mL (HPLC) | wjpmr.comakjournals.com |

Principles of Formulation Science and Chemical Stability for Solifenacin Succinate

Degradation Product Characterization and Chemical Degradation Pathways

(R,R)-Solifenacin Succinate (B1194679) is susceptible to degradation under specific conditions, primarily through oxidative and photolytic pathways. researchgate.net The amorphous form of the compound is particularly prone to oxidation, which can occur via two main mechanisms: the formation of an N-oxide at the quinuclidine (B89598) ring and the formation of a benzylic radical. nih.gov These reactions lead to the generation of several degradation products.

Forced degradation studies have shown that the drug is unstable under oxidative and photolytic stress, while it remains stable against hydrolysis and thermal degradation. researchgate.net Key degradation products that have been identified include solifenacin (B1663824) N-oxide and YM217880. nih.govresearchgate.net Other identified impurities that can arise during degradation include those designated as Imp-A and Imp-B. researchgate.net The primary metabolic pathways in vivo, which can be relevant to understanding potential degradation products, involve N-oxidation of the quinuclidine ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. ijrpr.com

Some of the known degradation products and related substances include:

Solifenacin N-oxide nih.gov

YM217880 ((+)-(R)-quinuclidin-3-yl [2-(2-benzoylphenyl)ethyl]carbamate) nih.gov

Isoquinoline ((1S-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinoline)) nih.gov

Isoquinoline ester ((1S-ethyl-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate)) nih.gov

Influence of Manufacturing Processes on Chemical Stability

The choice of manufacturing process significantly impacts the chemical stability of (R,R)-Solifenacin Succinate. This is largely due to the potential for generating less stable physical forms of the active pharmaceutical ingredient (API) during processing. google.com

Research has demonstrated that the direct compression (DC) method offers superior chemical stability for this compound tablets compared to wet granulation (WG). nih.govnih.gov The wet granulation process, which uses organic solvents or water, can induce the formation of the amorphous form of solifenacin succinate. nih.govgoogle.com This amorphous form is known to be significantly less stable and more susceptible to degradation, especially under conditions of high temperature and humidity. nih.govgoogle.com

A comparative study evaluated the stability of tablets manufactured by DC against those made by water-based wet granulation (DWT) and ethanol-based wet granulation (ETT) under accelerated storage conditions (40°C and 75% relative humidity). The results showed that the tablets produced via direct compression exhibited markedly reduced levels of degradation products. nih.govresearchgate.net After four weeks of storage, the total impurities in the DC tablets were significantly lower than in both types of wet granulated tablets. researchgate.net

| Manufacturing Process | Total Impurities (%) | Solifenacin N-oxide (RRT 0.34) (%) | YM217880 (RRT 0.40) (%) |

|---|---|---|---|

| Direct Compression (DCT) | ~0.1 | ~0.05 | Not Detected |

| Water-based Wet Granulation (DWT) | ~0.4 | ~0.2 | ~0.15 |

| Ethanol-based Wet Granulation (ETT) | ~0.25 | ~0.15 | ~0.05 |

Solid-State Stability Considerations

The solid-state form of this compound is a critical determinant of its chemical stability. The compound can exist in both crystalline and amorphous forms, which exhibit significantly different stability profiles. nih.gov

The crystalline form of this compound is chemically stable, even under harsh conditions. nih.gov In contrast, the amorphous form is extremely unstable and readily forms a substantial amount of degradation products, particularly under conditions of high temperature and high humidity. nih.govgoogle.com The generation of amorphous content during manufacturing processes like wet granulation is considered a primary cause of the degradation of the active ingredient over time. google.comgoogle.com

A stability study directly comparing the two forms stored in glass vials at 40°C and 75% relative humidity highlighted this difference. The amorphous product showed a rapid increase in degradation products within a short period, whereas the crystalline product remained stable. google.com

| Time Point | Crystalline Form (Max Degradation Product %) | Amorphous Form (Max Degradation Product %) |

|---|---|---|

| Initial | 0.01 | 0.04 |

| 2 Weeks | 0.01 | 0.29 |

| 4 Weeks | 0.01 | 0.48 |

Excipient Compatibility Research and Its Impact on Stability

Ensuring the compatibility of this compound with pharmaceutical excipients is essential for maintaining the stability of the final dosage form. Incompatibility can lead to the degradation of the active ingredient.

Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy have been conducted to assess the chemical interaction between solifenacin succinate and various excipients. These studies have confirmed the compatibility of the drug with a range of common excipients, as no significant chemical interactions were observed. sphinxsai.comijbpas.comwjpps.com

Formulations developed using the direct compression method, which demonstrated enhanced stability, utilized specific combinations of excipients found to be compatible with the drug. nih.govnih.gov An optimized stable formulation included lactose (B1674315) monohydrate and silicified microcrystalline cellulose (B213188) as diluents, crospovidone as a disintegrant, and hydrophilic fumed silica. nih.govnih.gov

| Excipient | Function | Compatibility Confirmation Method | Reference |

|---|---|---|---|

| Lactose Monohydrate | Diluent | Used in stable DC formulation | nih.gov |

| Silicified Microcrystalline Cellulose | Diluent | Used in stable DC formulation | nih.gov |

| Crospovidone | Disintegrant | FTIR / Used in stable DC formulation | nih.govsphinxsai.com |

| Hydrophilic Fumed Silica | Anti-coning agent | Used in stable DC formulation | nih.gov |

| Sodium Starch Glycolate | Superdisintegrant | FTIR | sphinxsai.com |

| Croscarmellose Sodium | Superdisintegrant | FTIR | sphinxsai.com |

| Mannitol | Diluent | FTIR | sphinxsai.com |

| Magnesium Stearate | Lubricant | FTIR | sphinxsai.comijbpas.com |

| Talc | Glidant | FTIR | sphinxsai.com |

| HPMC E5 | Binder/Film former | FTIR | wjpps.com |

Emerging Research Directions and Future Perspectives on R,r Solifenacin Succinate

Advanced Synthetic Methodologies and Sustainable Chemistry

The synthesis of enantiomerically pure (R,R)-Solifenacin Succinate (B1194679) is a complex process that researchers are continually seeking to improve. The focus of modern synthetic chemistry is on developing methodologies that are not only efficient and high-yielding but also environmentally benign, aligning with the principles of sustainable or "green" chemistry.

These advanced methodologies represent a shift towards more sustainable pharmaceutical manufacturing, emphasizing high efficiency, reduced waste, and the use of less hazardous reagents, making the production of (R,R)-Solifenacin Succinate more economical and eco-friendly. researchgate.netsynthinkchemicals.com

Deeper Exploration of Receptor Interaction Dynamics and Off-Target Effects

This compound functions as a competitive muscarinic receptor antagonist. wjpmr.com While its primary target is the M3 receptor subtype, which mediates bladder muscle contraction, its interaction with all five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is a critical area of ongoing research. researchgate.netnih.gov A deeper understanding of these interactions is key to elucidating its full pharmacological profile, including potential off-target effects.

Radioligand binding assays have been instrumental in quantifying the affinity of solifenacin (B1663824) for each receptor subtype. The inhibition constant (Ki) indicates the concentration of the drug required to occupy 50% of the receptors. Studies have shown that solifenacin has the highest affinity for the M3 receptor, which aligns with its therapeutic action. researchgate.netnih.govapexbt.com

| Receptor Subtype | Solifenacin Ki (nM) | Oxybutynin (B1027) Ki (nM) | Darifenacin Ki (nM) | Tolterodine Ki (nM) | Propiverine Ki (nM) |

| M1 | 26 | 6.1 | 31 | 2.7 | 490 |

| M2 | 170 | 21 | 100 | 4.2 | 1400 |

| M3 | 12 | 3.4 | 2.0 | 4.4 | 350 |

| M4 | 110 | 6.6 | 52 | 6.6 | 900 |

| M5 | 31 | 18 | 8.2 | 2.5 | 490 |

| Data sourced from a 2007 pharmacological characterization study. researchgate.netnih.gov |

The data shows that while solifenacin is most potent at M3 receptors, it also binds to other subtypes, albeit with lower affinity. researchgate.netnih.gov This binding profile is distinct from other antimuscarinic agents like darifenacin, which shows higher M3 selectivity over M2, and tolterodine, which is considered non-selective. ics.orgresearchgate.net

Functional assays provide further insight into the drug's activity. In studies using bladder and salivary gland cells, solifenacin demonstrates functional selectivity, inhibiting carbachol-induced responses more potently in bladder cells than in salivary gland cells. apexbt.comnih.govscite.ai This tissue selectivity is a significant advantage, as it may explain the lower incidence of side effects like dry mouth compared to less selective agents. nih.gov Future research is focused on fully characterizing the kinetic aspects of these receptor interactions—such as association and dissociation rates—to build a more complete picture of solifenacin's mechanism of action and its potential for off-target effects.

Development of Novel Analytical Strategies for Impurity Control

Ensuring the purity of any active pharmaceutical ingredient (API) is paramount for safety and efficacy. For this compound, research is focused on developing highly sensitive and specific analytical methods to detect and quantify potential impurities that may arise during synthesis or degradation. synthinkchemicals.com These impurities can include synthetic intermediates, byproducts, and degradation products formed through processes like oxidation. nih.govnih.gov

Advanced chromatographic techniques are at the forefront of these efforts. Stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed to separate solifenacin from its potential impurities and degradation products. scirp.orgrjptonline.orgimpactfactor.org These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, and precision. rjptonline.orgresearchgate.net

More recently, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has emerged as a powerful tool for this purpose. nih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the confident identification and quantification of impurities even at trace levels. nih.govnih.gov For example, a novel HPLC-MS method was recently developed for the specific detection of "Impurity K," an oxidation product of solifenacin. nih.govnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for various impurities have been established, with LOQ values reported in the range of 0.135 - 0.221 μg/mL for solifenacin impurities. wjpmr.comscirp.org

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation pathways and validating the stability-indicating nature of the analytical methods. rjptonline.orgresearchgate.net Such studies have identified solifenacin N-oxide and other oxidative degradation products as key impurities to monitor. researchgate.net The continuous development of these advanced analytical strategies is essential for maintaining the high quality and safety standards required for pharmaceutical products. synthinkchemicals.com

Pharmaceutical Cocrystals and Other Novel Solid-State Forms

The solid-state properties of a pharmaceutical compound, such as its crystal structure, can significantly influence its stability, solubility, and bioavailability. This compound is known to exist in different solid-state forms, including various polymorphs. google.comgeneesmiddeleninformatiebank.nl Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. google.com

Research into the solid-state chemistry of solifenacin succinate has led to the identification and characterization of different polymorphic forms. google.comnih.gov These forms are distinguished by their unique physical properties, which can be identified using techniques such as Powder X-ray Diffraction (PXRD), solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared spectroscopy. google.com For instance, one crystalline form is characterized by specific PXRD peaks at diffraction angles of approximately 3.9, 11.2, 14.3, and 18.8° 2Θ. google.com